3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol
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Overview
Description
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can be achieved through multiple synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate alkylating agent under controlled conditions . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s function, leading to various biochemical effects.
Comparison with Similar Compounds
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can be compared with other triazole-containing compounds such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,4-Triazole: A core structure in many pharmaceuticals, including antifungal and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-5(3-11)2-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9) |
InChI Key |
VMDZJJOHNNWEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=N1)N)CO |
Origin of Product |
United States |
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